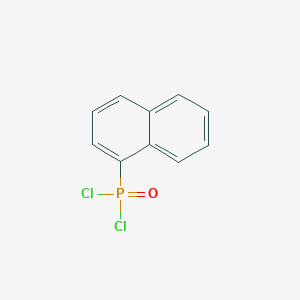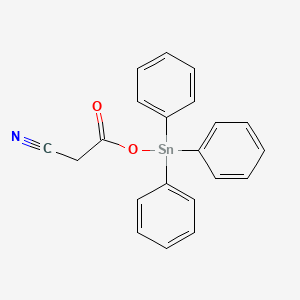
Triphenyltin cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyltin cyanoacetate is an organotin compound that contains a tin atom bonded to three phenyl groups and a cyanoacetate group. This compound is part of the broader class of triphenyltin compounds, which have been extensively studied for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyltin cyanoacetate typically involves the reaction of triphenyltin chloride with cyanoacetic acid or its derivatives. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme can be represented as follows:
(C6H5)3SnCl+CH2(CN)COOH→(C6H5)3SnCH2(CN)COO+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
Triphenyltin cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin amine derivatives.
Substitution: Various substituted triphenyltin compounds depending on the substituent used.
科学研究应用
Triphenyltin cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to generate radicals or cleave carbon-oxygen bonds.
Biology: Studied for its potential use as an antifouling agent due to its biocidal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cancer research.
Industry: Used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of triphenyltin cyanoacetate involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, inhibiting their function. This results in the disruption of metabolic pathways and cellular homeostasis, leading to cell death. The cyano group in the compound plays a crucial role in its biocidal activity by interfering with cellular respiration .
相似化合物的比较
Similar Compounds
- Triphenyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Uniqueness
Triphenyltin cyanoacetate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. The cyano group enhances the compound’s reactivity and its ability to interact with biological molecules, making it more effective as a biocidal agent compared to other triphenyltin compounds .
属性
CAS 编号 |
73927-89-6 |
|---|---|
分子式 |
C21H17NO2Sn |
分子量 |
434.1 g/mol |
IUPAC 名称 |
triphenylstannyl 2-cyanoacetate |
InChI |
InChI=1S/3C6H5.C3H3NO2.Sn/c3*1-2-4-6-5-3-1;4-2-1-3(5)6;/h3*1-5H;1H2,(H,5,6);/q;;;;+1/p-1 |
InChI 键 |
RFTABJIVTIKRTN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



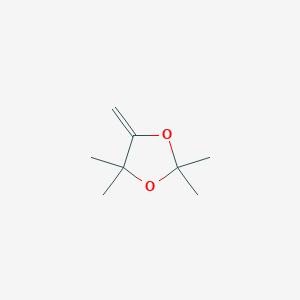
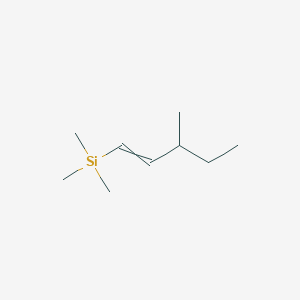
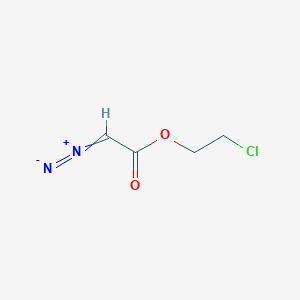
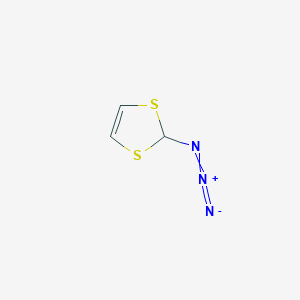
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
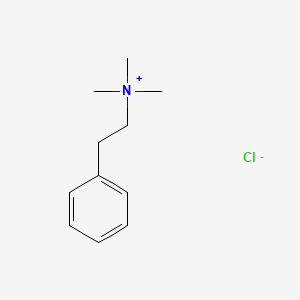
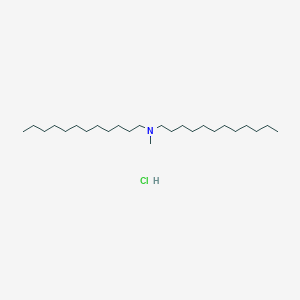
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

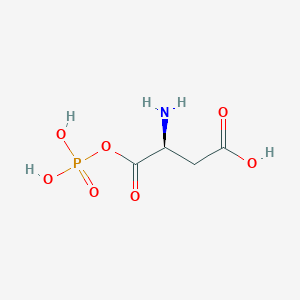
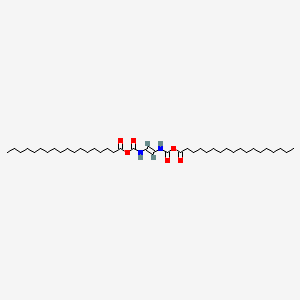
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
